molecular formula C11H12F3NO2S B358326 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine CAS No. 79392-45-3

1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine

Cat. No.: B358326
CAS No.: 79392-45-3
M. Wt: 279.28g/mol
InChI Key: PBXGXKFKCGMZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine is a chemical compound with the molecular formula C11H12F3NO2S and a molecular weight of 279.28 g/mol . This compound belongs to a class of chemicals characterized by a sulfonylpyrrolidine group attached to a trifluoromethylphenyl ring. The presence of the sulfonyl group and the electron-withdrawing trifluoromethyl moiety often makes this structural motif valuable in medicinal chemistry and drug discovery as a potential pharmacophore or building block for the synthesis of more complex molecules . Similar compounds containing the 3-(trifluoromethyl)phenyl group are frequently investigated as intermediates in organic synthesis and for their potential biological activities . Researchers may explore this compound as a key intermediate for developing substances with specific target affinities. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2S/c12-11(13,14)9-4-3-5-10(8-9)18(16,17)15-6-1-2-7-15/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXGXKFKCGMZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride :

    • Diazotization of m-trifluoromethylaniline in HCl with NaNO₂ at 0–5°C, followed by reaction with SO₂ and Cl₂ in acetic acid yields the sulfonyl chloride.

    • Yield : 72%.

  • Sulfonylation Reaction :

    • Pyrrolidine is dissolved in dichloromethane (DCM) and cooled to 0°C.

    • 3-(Trifluoromethyl)benzenesulfonyl chloride is added dropwise, followed by triethylamine (TEA) to neutralize HCl byproducts.

    • The mixture is stirred at room temperature for 12–24 hours.

    • Workup : The organic layer is washed with NaHCO₃, dried (MgSO₄), and concentrated.

    • Yield : 85–90%.

Key Data:

ParameterValue
Reaction Temperature0°C to 25°C
SolventDichloromethane
BaseTriethylamine
Reaction Time12–24 hours
Purity (HPLC)>97%

The Mitsunobu reaction enables the introduction of sulfonyl groups via phosphine-mediated coupling, particularly useful for sterically hindered substrates.

Procedure:

  • Substrate Preparation :

    • A hydroxyl-containing pyrrolidine derivative (e.g., 2-hydroxypyrrolidine) is used.

  • Reaction Conditions :

    • The substrate, 3-(trifluoromethyl)benzenesulfonyl chloride, tributylphosphine, and diethyl azodicarboxylate (DEAD) are combined in THF at 0°C.

    • The mixture is stirred for 4–6 hours.

  • Workup :

    • The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

    • Yield : 65–75%.

Advantages:

  • Avoids harsh acidic/basic conditions.

  • Suitable for thermally sensitive intermediates.

Oxidation of Thioether Intermediates

Thioether derivatives of pyrrolidine can be oxidized to sulfonyl analogs using peroxides or peracids.

Procedure:

  • Thioether Synthesis :

    • Pyrrolidine reacts with 3-(trifluoromethyl)thiophenol in DCM with TEA.

  • Oxidation :

    • The thioether intermediate is treated with meta-chloroperbenzoic acid (mCPBA) in DCM at 0°C.

    • Reaction Time : 2–4 hours.

    • Yield : 70–80%.

Limitations:

  • Requires strict control of oxidation conditions to avoid over-oxidation to sulfones.

Multi-Step Synthesis via Grignard Reagents

This method constructs the trifluoromethylphenyl moiety in situ before sulfonylation.

Procedure:

  • Grignard Reagent Formation :

    • 3-Bromo-5-(trifluoromethyl)benzene reacts with magnesium in THF to form the Grignard reagent.

  • Coupling with Pyrrolidine Sulfonate :

    • The Grignard reagent reacts with pyrrolidine sulfonate ester in the presence of Fe(AcAc)₃ catalyst.

  • Sulfonation :

    • The intermediate is treated with chlorosulfonic acid to introduce the sulfonyl group.

    • Overall Yield : 60–70%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Sulfonylation85–90>97High efficiency, minimal stepsRequires sulfonyl chloride synthesis
Mitsunobu Reaction65–75>95Mild conditions, stereoselectiveCostly reagents (DEAD, phosphines)
Thioether Oxidation70–8090–95Avoids sulfonyl chlorideRisk of over-oxidation
Grignard-Based Synthesis60–7085–90Builds aromatic ring in situMulti-step, low atom economy

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, reduced fluoromethyl derivatives, and various substituted pyrrolidine compounds.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidine
  • 1-[3-(Trifluoromethyl)phenyl]sulfonylmorpholine
  • 1-[3-(Trifluoromethyl)phenyl]sulfonylazetidine

Comparison: Compared to these similar compounds, 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine is unique due to its pyrrolidine ring, which imparts distinct stereochemical and electronic properties. The pyrrolidine ring’s non-planarity and sp3-hybridization contribute to the compound’s three-dimensional structure, enhancing its ability to interact with biological targets in a specific manner.

Biological Activity

1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a trifluoromethyl-substituted phenyl moiety. This compound exhibits significant biological activities, particularly in the fields of enzyme inhibition, anticancer research, and antimicrobial studies. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Pyrrolidine Ring : Contributes to the compound's stereochemical and electronic properties.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Sulfonyl Group : Plays a critical role in its interactions with biological targets.

Biological Activities

This compound has been studied for various biological activities:

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : The compound binds to COX-2, inhibiting its activity through competitive or non-competitive mechanisms. This interaction alters the enzyme's function, leading to reduced inflammatory signaling pathways.
  • Cellular Effects : It modulates cellular processes such as gene expression and cell signaling pathways. For example, it has been observed to affect the expression of genes involved in inflammation, thereby influencing overall cellular metabolism and function.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrolidineSimilar sulfonyl and pyrrolidine structureAnticancer activityDifferent substitution pattern on the phenyl ring
1-[3-(Trifluoromethyl)phenyl]ethanolContains hydroxyl instead of sulfonylNeuroprotective effectsLacks sulfonamide functionality
2-(Trifluoromethyl)benzenesulfonamideSulfonamide instead of sulfonylpyrrolidineAntimicrobial propertiesSimpler structure without pyrrolidine

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

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